molecular formula C26H26N4O3S B2889051 6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112430-52-0

6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B2889051
M. Wt: 474.58
InChI Key: WOKRZRLAYHWNQQ-UHFFFAOYSA-N
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Description

6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality 6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Innovative synthesis techniques for creating novel heterocyclic compounds derived from the core structure of interest have been explored. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized as anti-inflammatory and analgesic agents, showcasing the versatility of such compounds in generating new molecules with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the creation of triazolopyrimidines and pyridotriazolopyrimidinones through reactions with hydrazonoyl halides demonstrates the compound's adaptability in forming new heterocyclic structures with potential antimicrobial activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Biological Activities

The synthesis and evaluation of tetrahydropyrimidinone(thione)-triazole hybrid scaffolds have been investigated for their cytotoxic and antimicrobial activities, underscoring the significant therapeutic potential of these derivatives against cancer cell lines and bacterial strains (Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, & Ghazi-Khansari, 2021). Furthermore, the study of thiazolo[3,2‐a]pyrimidines for their antiinflammatory activity provides insights into their therapeutic applications, showcasing their effectiveness in treating inflammation (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).

Theoretical Studies and Chemical Reactivity

Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the electronic structure and reactivity of similar compounds. For example, the crystal structure and DFT studies of related pyrimidin-2-amine derivatives have provided valuable insights into their molecular conformation, hydrogen bonding interactions, and electronic properties, which are crucial for designing compounds with optimized biological activities (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

properties

IUPAC Name

6-benzyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-23(27-25(33-17)19-8-10-20(32-2)11-9-19)16-34-26-28-22-12-13-30(15-21(22)24(31)29-26)14-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKRZRLAYHWNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

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